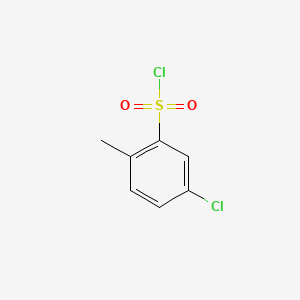

5-Chloro-2-methylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

5-chloro-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBFBNCERXCECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188524 | |

| Record name | 4-Chlorotoluene-2-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34981-38-9 | |

| Record name | 5-Chloro-2-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34981-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorotoluene-2-sulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034981389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34981-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorotoluene-2-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorotoluene-2-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-2-methylbenzene-1-sulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPN22LB9FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Chloro-2-methylbenzenesulfonyl chloride CAS number

Technical Monograph: 5-Chloro-2-methylbenzenesulfonyl Chloride CAS Number: 34981-38-9[1][2][3]

Executive Summary

5-Chloro-2-methylbenzenesulfonyl chloride (CAS 34981-38-9) is a specialized organosulfur building block critical to the synthesis of sulfonamide-based pharmacophores and agrochemicals.[1][2][3][4] Structurally characterized by a toluene core functionalized with a sulfonyl chloride group ortho to the methyl moiety and a chlorine atom meta to the sulfonyl group, it serves as a high-reactivity electrophile. This guide outlines its physiochemical profile, synthetic causality, handling protocols, and application in medicinal chemistry, specifically focusing on its role in generating "privileged structures" for drug discovery.

Part 1: Chemical Identity & Physiochemical Profile[5]

This compound acts as a "hard" electrophile due to the sulfonyl chloride moiety, making it susceptible to nucleophilic attack by amines and alcohols. Its low melting point requires strict temperature control during handling to prevent phase-change-induced hydrolysis.

Table 1: Physiochemical Specifications

| Property | Specification |

| IUPAC Name | 5-Chloro-2-methylbenzene-1-sulfonyl chloride |

| Synonyms | 4-Chlorotoluene-2-sulfonyl chloride; 2-Methyl-5-chlorobenzenesulfonyl chloride |

| Molecular Formula | |

| Molecular Weight | 225.09 g/mol |

| Physical State | Low-melting solid or viscous liquid (dependent on purity/temperature) |

| Melting Point | 24°C - 28°C (Lit.) |

| Boiling Point | ~154°C @ 16 Torr |

| Density | 1.5 ± 0.1 g/cm³ |

| Solubility | Soluble in DCM, THF, Toluene; Hydrolyzes in Water |

| Hazards | Corrosive (H314) ; Reacts violently with water (EUH014) |

Part 2: Synthetic Utility & Mechanistic Causality

The synthesis of 5-Chloro-2-methylbenzenesulfonyl chloride is a classic example of Electrophilic Aromatic Substitution (EAS) , specifically chlorosulfonation. Understanding the regioselectivity is crucial for process chemists.

Regiochemistry Explained

The precursor, 4-chlorotoluene , contains two directing groups:

-

Methyl Group (

): Weakly activating, ortho-/para-directing. -

Chlorine Atom (

): Deactivating, ortho-/para-directing.

The Causality: The para position relative to the methyl group is blocked by the chlorine atom. The electrophilic substitution is therefore controlled by the stronger activator (the methyl group). The sulfonyl group installs at the ortho position relative to the methyl group (Position 2), rather than ortho to the deactivated chlorine.

Reaction Pathway Diagram

The following diagram illustrates the chlorosulfonation pathway and the subsequent nucleophilic substitution utility.

Caption: Mechanistic flow from precursor 4-chlorotoluene to sulfonamide scaffolds via chlorosulfonation.

Part 3: Handling, Stability & Quality Control

Trustworthiness Protocol: The primary failure mode when using this reagent is hydrolysis . The sulfonyl chloride converts to the corresponding sulfonic acid (

Quality Control (QC) System

Before committing valuable amine intermediates to a reaction, validate the quality of the sulfonyl chloride:

-

Visual Inspection: The compound should be a clear to pale yellow liquid/solid. Turbidity or white precipitate indicates hydrolysis (sulfonic acid formation).

-

TLC Spot Test: Run in 20% EtOAc/Hexanes. The sulfonyl chloride moves (

), while the sulfonic acid stays at the baseline. -

Derivatization Check: React a small aliquot with excess benzylamine in DCM. Analyze the resulting sulfonamide by LC-MS to confirm purity.

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

Part 4: Experimental Protocols

Protocol A: Synthesis of Sulfonamide Derivatives (General Procedure)

Context: This protocol describes using CAS 34981-38-9 to synthesize a drug-like scaffold. It uses a biphasic system (Schotten-Baumann conditions) or organic base catalysis.

Reagents:

-

5-Chloro-2-methylbenzenesulfonyl chloride (1.1 equiv)

-

Amine substrate (1.0 equiv)

-

Triethylamine (

) or Pyridine (2.0 equiv) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Nitrogen.

-

Base Addition: Add

(2.0 equiv). Cool the mixture to 0°C using an ice bath. Causality: Cooling prevents exotherms from degrading the labile sulfonyl chloride. -

Reagent Addition: Add 5-Chloro-2-methylbenzenesulfonyl chloride (1.1 equiv) dropwise (neat or dissolved in minimal DCM).

-

Reaction: Allow to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC.

-

Quench: Add water to hydrolyze excess acid chloride.

-

Workup: Wash the organic layer with 1N HCl (to remove excess pyridine/amine), then saturated

, then Brine. Dry over -

Purification: Concentrate in vacuo. Recrystallize from EtOH or purify via flash chromatography.

Protocol B: Synthesis Workflow Visualization

Caption: Standard Operating Procedure (SOP) for sulfonylation using CAS 34981-38-9.

Part 5: Medicinal Chemistry Applications

In drug development, 5-Chloro-2-methylbenzenesulfonyl chloride is utilized to introduce the arylsulfonyl moiety . This moiety serves two primary functions in ligand design:

-

Hydrogen Bonding: The sulfonamide oxygen atoms act as hydrogen bond acceptors, often interacting with key residues (e.g., backbone amides) in enzyme active sites.

-

Geometry Constraint: The tetrahedral geometry of the sulfur atom orients the aromatic ring (toluene core) into hydrophobic pockets.

Specific Applications:

-

5-HT6 Receptor Antagonists: Sulfonamide derivatives of this class are explored for treating cognitive impairment in Alzheimer's disease. The 5-chloro-2-methyl substitution pattern provides specific steric bulk that improves selectivity against other serotonin receptor subtypes.

-

Chemokine Receptor Inhibitors: Used in the synthesis of CCR antagonists for inflammatory diseases.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 295387: 5-Chloro-2-methylbenzenesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses. (1923). Chlorosulfonation of Aromatic Compounds. (General methodology reference). Retrieved from [Link]

-

ECHA (European Chemicals Agency). (2025). Registration Dossier: 5-Chloro-2-methylbenzenesulfonyl chloride. Retrieved from [Link]

Sources

5-Chloro-2-methylbenzenesulfonyl chloride molecular weight

An In-Depth Technical Guide to 5-Chloro-2-methylbenzenesulfonyl Chloride

Abstract: This technical guide provides a comprehensive overview of 5-Chloro-2-methylbenzenesulfonyl chloride, a pivotal chemical intermediate in the fields of pharmaceutical development and advanced organic synthesis. The document details its core physicochemical properties, outlines established synthetic pathways with mechanistic insights, explores its primary applications, and provides rigorous, field-proven protocols for safe handling and disposal. This guide is intended for researchers, chemists, and drug development professionals who utilize sulfonyl chlorides in their synthetic workflows.

Core Molecular and Physicochemical Properties

5-Chloro-2-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride compound. The presence of the electron-withdrawing chloro and sulfonyl chloride groups, combined with the electron-donating methyl group, imparts a specific reactivity profile that is highly valuable in regioselective synthesis. Its identity and fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 225.09 g/mol | [1][2] |

| Molecular Formula | C₇H₆Cl₂O₂S | [1][2][3] |

| CAS Number | 34981-38-9 | [1][3] |

| Synonyms | 5-chloro-2-methylbenzene-1-sulfonyl chloride | [3] |

| Melting Point | 24 °C | [1] |

| Boiling Point | 154 °C @ 16 Torr | [1] |

| Density | ~1.5 g/cm³ | [1] |

| Water Solubility | Slightly soluble, reacts with water | [1] |

| Appearance | Solid at temperatures below 24°C | [1] |

Synthesis and Mechanistic Considerations

The synthesis of aryl sulfonyl chlorides is most commonly achieved through the electrophilic aromatic substitution of the corresponding arene with chlorosulfonic acid. This process is both efficient and scalable, making it a preferred industrial method.

Dominant Synthetic Pathway: Electrophilic Aromatic Substitution

The standard synthesis involves the direct chlorosulfonation of 4-chlorotoluene. The orientation of the incoming chlorosulfonyl group is directed by the existing substituents on the aromatic ring. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The steric hindrance from the methyl group favors substitution at the position ortho to the chlorine and meta to the methyl group, yielding the desired product.

Caption: Reaction schematic for the formation of sulfonamides.

Protecting Group Chemistry

The sulfonyl group can also be used as a protecting group for amines. The resulting sulfonamide is stable to a wide range of reaction conditions, including many acidic and basic environments. This stability allows chemists to perform modifications on other parts of a complex molecule before removing the sulfonyl group under specific reducing conditions.

Safety, Handling, and Disposal

5-Chloro-2-methylbenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires strict handling protocols. Adherence to these procedures is a self-validating system for ensuring laboratory safety.

Hazard Identification

The compound is classified as a hazardous substance. [1][4]

| Hazard Class | GHS Code | Description | Source(s) |

|---|---|---|---|

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [1][4] |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled | [5]|

Self-Validating Handling Protocol

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors. [5][6]A safety shower and eyewash station must be immediately accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always double-glove.

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory. [5] * Lab Coat: A flame-resistant lab coat and closed-toe shoes are required.

-

-

Dispensing: Due to its low melting point, the compound may be a solid or liquid. If solid, briefly warm the sealed container in a water bath to melt the contents for easier transfer via syringe or cannula. If weighing out the solid, do so rapidly in the fume hood.

-

Reaction Quenching: Always have a quenching solution prepared before starting the reaction. A beaker containing a stirred solution of aqueous sodium bicarbonate or another suitable base should be ready to neutralize the reaction and any residual reagent.

-

Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels. The contaminated absorbent should be collected in a sealed container for proper disposal. For larger spills, evacuate the area and contact emergency personnel. [7]

Disposal

Unused or waste 5-Chloro-2-methylbenzenesulfonyl chloride must be neutralized before disposal. Slowly and carefully add the material to a stirred, ice-cooled solution of sodium hydroxide or sodium bicarbonate. After the reaction has ceased, the resulting solution can be neutralized and disposed of in accordance with local environmental regulations. [8]

Conclusion

5-Chloro-2-methylbenzenesulfonyl chloride is a versatile and powerful reagent in modern organic chemistry. Its well-defined reactivity, primarily in the formation of sulfonamides, secures its role as a valuable building block in the synthesis of pharmaceuticals and other complex molecular architectures. A thorough understanding of its properties, synthetic routes, and stringent safety protocols, as detailed in this guide, is paramount for its effective and safe utilization in a research and development setting.

References

-

LookChem. (n.d.). 5-chloro-2-methylbenzenesulfonyl Chloride CAS NO.34981-38-9. Retrieved from [Link]

-

PubChem. (n.d.). 5-Cyano-2-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

PubChem. (n.d.). 2-Chloro-5-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-acetyl-2-methylbenzenesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

Sources

- 1. echemi.com [echemi.com]

- 2. Henankerui.lookchem.com [Henankerui.lookchem.com]

- 3. 5-Chloro-2-methylbenzene-1-sulfonyl chloride | 34981-38-9 [sigmaaldrich.com]

- 4. 2-Chloro-5-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 15155333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.es [fishersci.es]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Technical Monograph: Physicochemical Profiling of 5-Chloro-2-methylbenzenesulfonyl chloride

Executive Summary

5-Chloro-2-methylbenzenesulfonyl chloride (CAS: 34981-38-9) acts as a critical electrophilic scaffold in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1] Structurally defined by a toluene core substituted with a sulfonyl chloride group ortho to the methyl and a chlorine atom para to the methyl, this compound exhibits phase-boundary behavior near room temperature (MP ~24 °C). This monograph provides a rigorous analysis of its physical properties, emphasizing the thermodynamic and kinetic implications of its low melting point on handling, purification, and hydrolytic stability.

Chemical Identity & Structural Analysis

Precise identification is paramount due to the prevalence of regioisomers (e.g., 2-chloro-4-methylbenzenesulfonyl chloride).

| Parameter | Data |

| IUPAC Name | 5-Chloro-2-methylbenzene-1-sulfonyl chloride |

| Common Synonyms | 5-Chloro-o-toluenesulfonyl chloride; 2-Methyl-5-chlorobenzenesulfonyl chloride |

| CAS Registry Number | 34981-38-9 |

| Molecular Formula | C₇H₆Cl₂O₂S |

| Molecular Weight | 225.09 g/mol |

| SMILES | CC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl |

| InChI Key | VHBFBNCERXCECQ-UHFFFAOYSA-N |

Thermodynamic & Physical Constants

The following data aggregates experimental values relevant to process engineering and bench-scale synthesis.

Core Physical Properties

| Property | Value / Range | Conditions | Note |

| Physical State | Low-melting Solid / Liquid | @ 20–25 °C | Supercooling is common; often appears as a viscous oil or semi-solid. |

| Melting Point | 24 °C | 1 atm | Handling requires precise temperature control to maintain phase consistency. |

| Boiling Point | 154 °C | 16 Torr (2.1 kPa) | High vacuum required for distillation to prevent thermal decomposition. |

| Density | 1.5 ± 0.1 g/cm³ | @ 20 °C | Significantly denser than water; forms the bottom layer in biphasic extractions. |

| Refractive Index ( | 1.5675 – 1.5725 | @ 20 °C | Diagnostic for purity; lower values often indicate hydrolysis to sulfonic acid. |

| Flash Point | ~144 °C | Closed Cup |

Solubility & Solvent Compatibility

-

Hydrolytic Instability: Reacts slowly with cold water and rapidly with hot water to form 5-chloro-2-methylbenzenesulfonic acid and HCl.

-

Organic Solvents: Highly soluble in dichloromethane (DCM), chloroform, THF, and ethyl acetate.

-

Reaction Media: Anhydrous conditions (DCM or Toluene) are strictly required to preserve the sulfonyl chloride moiety during nucleophilic substitutions.

Expert Insight: Handling & Stability

The "Phase-Boundary" Challenge

With a melting point of 24 °C, this compound exists at the thermodynamic edge between solid and liquid under standard laboratory conditions.

-

Implication: Purity assessment by visual inspection is unreliable. A "liquid" sample may simply be a supercooled pure compound, or it could be a eutectic mixture depressed by impurities (hydrolysis products).

-

Protocol: Store at 2–8 °C to ensure solid-state stability. When dispensing, gently warm to 30 °C to handle as a homogenous liquid, ensuring accurate volumetric transfer.

Diagnostic Reactivity Profile

The sulfonyl chloride group is the primary reactive center. The presence of the ortho-methyl group provides mild steric protection, making it slightly less sensitive to hydrolysis than benzenesulfonyl chloride, but it remains moisture-sensitive.

Figure 1: Divergent reactivity pathways. The red path indicates the primary degradation mode (hydrolysis) which must be mitigated by anhydrous handling.

Analytical Characterization

Researchers should validate identity using the following predicted spectral signatures.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.70 ppm (s, 3H): Aryl methyl group. The chemical shift is deshielded relative to toluene due to the ortho-sulfonyl electron-withdrawing effect.

-

δ 7.30–8.00 ppm (m, 3H): Aromatic region. Expect an ABX or AMX pattern depending on resolution, with the proton ortho to the sulfonyl group appearing most downfield.

-

-

IR Spectroscopy:

-

1360–1380 cm⁻¹: Asymmetric SO₂ stretch (strong).

-

1170–1190 cm⁻¹: Symmetric SO₂ stretch (strong).

-

Absence of broad OH stretch: Confirming lack of sulfonic acid contamination.

-

Experimental Protocol: Purification & Quality Control

Objective: To assess purity and remove hydrolysis byproducts (sulfonic acid) from aged samples.

Methodology:

-

Dissolution: Dissolve the crude material in dry Toluene or DCM (10 mL/g).

-

Filtration: If a white precipitate is visible (likely the sulfonic acid, which is insoluble in non-polar organics), filter through a sintered glass funnel under inert atmosphere.

-

Washing: Wash the organic filtrate rapidly with ice-cold 5% NaHCO₃ (aq). Note: Speed is critical to neutralize acid impurities without hydrolyzing the chloride.

-

Drying: Dry the organic phase over anhydrous MgSO₄ immediately.

-

Concentration: Remove solvent in vacuo at < 40 °C.

-

Validation: Measure Refractive Index. Target range: 1.5675 – 1.5725 .[1]

Figure 2: Decision tree for the purification of 5-Chloro-2-methylbenzenesulfonyl chloride.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34981-38-9. Retrieved from [Link]

Sources

Synthesis and Preparation of 5-Chloro-2-methylbenzenesulfonyl Chloride

An In-Depth Technical Guide for Chemical Development

Executive Summary

5-Chloro-2-methylbenzenesulfonyl chloride (CAS: 2719-40-6) is a critical electrophilic building block in medicinal chemistry and agrochemical development. It serves as the sulfonylating agent for the synthesis of bioactive sulfonamides, particularly in the development of diuretics, carbonic anhydrase inhibitors, and specific 5-HT receptor antagonists.

This guide details two distinct synthetic pathways:

-

Direct Chlorosulfonation: The preferred industrial route due to atom economy and scalability.

-

Meerwein Sulfochlorination: A precision laboratory route utilizing diazonium chemistry for cases where regiospecificity is paramount or starting materials differ.

Chemical Profile & Retrosynthetic Analysis

Physicochemical Properties

| Property | Data |

| CAS Number | 2719-40-6 |

| Molecular Formula | |

| Molecular Weight | 225.09 g/mol |

| Appearance | White to off-white low-melting solid or clear liquid |

| Melting Point | |

| Boiling Point | |

| Density | |

| Solubility | Soluble in DCM, EtOAc, Toluene; Hydrolyzes in water |

Retrosynthetic Logic

The target molecule features a sulfonyl chloride group at position 1, a methyl group at position 2, and a chlorine atom at position 5.[1][2]

-

Precursor Selection: The 1,2,5-substitution pattern suggests 4-chlorotoluene (p-chlorotoluene) as the ideal starting material.

-

Regiochemistry: In 4-chlorotoluene, the methyl group is an ortho/para director, while the chlorine is an ortho/para director but deactivating.

-

Para to Methyl: Blocked by Chlorine.

-

Ortho to Chlorine: Deactivated by the inductive effect of Cl and steric hindrance.

-

Ortho to Methyl: Activated by the methyl group.

-

Primary Protocol: Direct Chlorosulfonation

Scale: Pilot (100 g basis) | Yield Target: 85-92%

Reaction Scheme

The reaction utilizes chlorosulfonic acid (

Figure 1: Reaction pathway for the chlorosulfonation of p-chlorotoluene.

Step-by-Step Methodology

Reagents:

-

4-Chlorotoluene (126.6 g, 1.0 mol)

-

Chlorosulfonic acid (350 g, ~3.0 mol) [Handle with Extreme Care]

-

Dichloromethane (DCM) for extraction

-

Sodium sulfate (

) for drying[1]

Procedure:

-

Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a gas outlet connected to an acid scrubber (NaOH trap) to neutralize evolved HCl.

-

Charging: Charge the chlorosulfonic acid (350 g) into the flask. Cool the system to 0–5°C using an ice-salt bath.

-

Addition: Add 4-chlorotoluene (126.6 g) dropwise over 60–90 minutes.

-

Critical Control Point: Maintain internal temperature below 10°C. Rapid addition causes local overheating, leading to sulfone formation (dimerization).

-

-

Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat slowly to 60–70°C for 2–3 hours.

-

Endpoint: Monitor gas evolution. The reaction is complete when HCl evolution ceases.

-

-

Quenching: Cool the reaction mass to room temperature. Pour the oily mixture slowly onto 1 kg of crushed ice with vigorous stirring.

-

Safety: This is highly exothermic.[3] Add the reaction mass to the ice, NOT ice to the acid.

-

-

Workup:

-

The product will separate as an oil or low-melting solid.

-

Extract the aqueous slurry with DCM (

mL). -

Wash the combined organic layers with cold water (

mL) and cold 5% -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

If the product is solid, recrystallize from Hexane/Ethyl Acetate (9:1).

-

If liquid (supercooled), high-vacuum distillation can be performed (bp ~154°C @ 16 Torr), though thermal instability requires care.

-

Alternative Protocol: Meerwein Sulfochlorination

Scale: Lab (10 g basis) | Purity Focus: >98% Isomeric Purity

This route is preferred when the starting material is 5-chloro-2-methylaniline (Fast Red KB Base), avoiding isomer separation issues entirely.

Reaction Workflow

Figure 2: Meerwein sulfochlorination pathway ensuring regiospecificity.

Protocol

-

Diazotization: Dissolve 5-chloro-2-methylaniline (14.2 g, 0.1 mol) in conc. HCl (30 mL) and water (30 mL). Cool to -5°C. Add

(7.0 g) in water dropwise. -

Sulfochlorination: In a separate vessel, saturate glacial acetic acid (50 mL) with

gas. Add -

Coupling: Pour the cold diazonium solution into the

mixture. -

Reaction: The mixture will foam (N2 release). Stir until gas evolution stops.

-

Isolation: Pour into ice water. Filter the precipitate.[4][3][5][6]

Quality Control & Characterization

| Technique | Expected Signal/Result |

| 1H NMR (400 MHz, CDCl3) | |

| HPLC Purity | >97% (Area %). Impurities: Sulfonic acid (hydrolysis), Sulfone (dimer). |

| Melting Point | 24–26°C. Sharp range indicates high purity. |

Safety & Handling (E-E-A-T)

-

Corrosivity: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried.

-

Respiratory Hazard: Both the reagents and the product release HCl. Work exclusively in a fume hood.

-

Storage: The product is moisture-sensitive. Store under inert gas (Argon/Nitrogen) in a refrigerator (

).

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 295387, 5-Chloro-2-methylbenzenesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses. (1923). Chlorosulfonation of aromatic compounds (General Procedure). Organic Syntheses, Coll. Vol. 1, p. 8. Retrieved from [Link]

-

Google Patents. (2019). Method of chlorosulfonation carried out using sulfur trioxide (CN109651206A).[7] Retrieved from

Sources

- 1. rsc.org [rsc.org]

- 2. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 6. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 7. CN109651206A - A method of chlorosulfonation is carried out using sulfur trioxide - Google Patents [patents.google.com]

Technical Guide: 5-Chloro-2-methylbenzenesulfonyl Chloride Reactivity & Application

[1]

Chemical Identity & Structural Dynamics[1]

5-Chloro-2-methylbenzenesulfonyl chloride (CAS: 34981-38-9) is a substituted arylsulfonyl chloride widely employed as an electrophilic "warhead" in the synthesis of sulfonamide-based pharmacophores.[1] Its reactivity is defined by a unique interplay between the electron-withdrawing chlorine at the meta position (relative to the sulfonyl group) and the sterically demanding methyl group at the ortho position.[1]

Structural Parameters

| Property | Data |

| IUPAC Name | 5-Chloro-2-methylbenzenesulfonyl chloride |

| CAS Number | 34981-38-9 |

| Molecular Formula | C₇H₆Cl₂O₂S |

| Molecular Weight | 225.09 g/mol |

| Physical State | Low-melting solid or viscous liquid (MP: ~128°C for derivatives, pure form often lower) |

| Key Functional Groups | Sulfonyl chloride (-SO₂Cl), Aryl Chloride (-Cl), Aryl Methyl (-CH₃) |

The "Ortho-Effect" Paradox

Contrary to intuitive steric hindrance models, ortho-alkyl substituted benzenesulfonyl chlorides often exhibit accelerated reactivity toward nucleophiles compared to their unsubstituted counterparts.[1]

-

Ground State Strain: The ortho-methyl group exerts steric compression on the sulfonyl oxygens in the tetrahedral ground state.[1]

-

Transition State Relief: Upon nucleophilic attack, the sulfur center transitions to a trigonal bipyramidal geometry.[1] This expansion relieves the steric strain between the methyl group and the sulfonyl moiety, lowering the activation energy ($ \Delta G^\ddagger $) for the substitution step.[1]

-

Electronic Synergy: The 5-chloro substituent exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the sulfur atom without imposing significant steric penalties on the incoming nucleophile.[1]

Synthesis & Production Logic

The industrial and laboratory synthesis of 5-Chloro-2-methylbenzenesulfonyl chloride relies on the electrophilic chlorosulfonation of 4-chlorotoluene.[1] This pathway leverages the directing effects of the substituents to achieve high regioselectivity.[1]

Synthetic Pathway

The methyl group is a strong ortho/para activator, while the chlorine is a deactivator.[1] Since the para position relative to the methyl is blocked by chlorine, sulfonation occurs exclusively at the ortho position (C2), driven by the activation of the methyl group.[1]

Figure 1: Regioselective synthesis via chlorosulfonation. The methyl group directs the incoming sulfonyl electrophile to the ortho position.[1]

Reactivity Profile & Mechanism[1][5][6]

This building block is primarily used to generate sulfonamides (via aminolysis) and sulfonate esters (via alcoholysis).[1][2]

Mechanism of Nucleophilic Substitution

The reaction proceeds via an addition-elimination mechanism (S_A_N), often characterized as S_N2-like at the sulfur center.[1]

-

Nucleophilic Attack: The amine lone pair attacks the sulfur atom.[1]

-

Transition State: Formation of a pentacoordinate trigonal bipyramidal intermediate.[1]

-

Elimination: Expulsion of the chloride ion ($ Cl^- $) and deprotonation.[1]

Reactivity Flowchart

The following decision tree outlines the optimal pathways for different functionalizations.

Figure 2: Divergent reactivity pathways.[1][2] Note the critical need to exclude moisture to prevent hydrolysis to the sulfonic acid.[1]

Experimental Protocol: High-Yield Sulfonamide Synthesis

Due to the ortho-methyl acceleration effect, this reagent is highly reactive.[1] Standard Schotten-Baumann conditions (aqueous base) may lead to competitive hydrolysis.[1][2] Anhydrous conditions are recommended for maximum yield.[1]

Optimized Protocol (Anhydrous)

Reagents:

-

5-Chloro-2-methylbenzenesulfonyl chloride (1.0 equiv)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)[1][2]

-

Optional: DMAP (0.1 equiv) for sterically hindered amines.[1][2]

Step-by-Step Workflow:

-

Preparation: Dissolve the amine and base (TEA/DIPEA) in anhydrous DCM under an inert atmosphere ($ N_2 $ or Ar). Cool to 0°C.[1][3]

-

Addition: Dissolve 5-Chloro-2-methylbenzenesulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Why: Slow addition at low temperature mitigates exotherms and prevents double-sulfonylation of primary amines.[1]

-

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC or LC-MS (Target mass = Amine MW + 225.09 - 36.46).[1]

-

Workup:

-

Purification: Recrystallization (EtOH/Water) or Flash Chromatography (Hexane/EtOAc).[1][2]

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of sulfonyl chloride | Ensure solvents are anhydrous; check reagent quality (should be white/yellow, not brown). |

| Impurity: Sulfonic Acid | Moisture ingress | Use a drying tube or inert atmosphere.[1][2] |

| Slow Reaction | Steric hindrance of amine | Add DMAP (catalyst) or switch solvent to THF/DMF and heat to 60°C. |

Applications in Drug Discovery[1][2][8]

The 5-chloro-2-methylbenzenesulfonyl moiety serves as a privileged scaffold in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) and microbial enzymes.[1]

5-HT6 Receptor Antagonists

Arylsulfonamides are a dominant class of 5-HT6 antagonists investigated for cognitive enhancement in Alzheimer's disease.[1] The ortho-methyl group restricts conformational freedom, potentially locking the pharmacophore into a bioactive conformation that fits the hydrophobic pocket of the receptor.[1]

Antimicrobial Agents

Derivatives of 5-chloro-2-methylbenzenesulfonamide have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1][4] The lipophilic nature of the 5-chloro and 2-methyl groups enhances membrane permeability, while the sulfonamide core mimics the transition state of enzymatic reactions in bacterial folate synthesis.[1]

Anticancer Research

Recent studies (e.g., MDPI, 2023) highlight hybrid molecules combining this sulfonyl fragment with aminoguanidines or chalcones.[1] These compounds induce apoptosis in colon (HCT-116) and breast (MCF-7) cancer cell lines, likely by disrupting mitochondrial membrane potential.[1]

Safety & Handling Information

-

Hazards: Corrosive (Skin Corr.[1][2] 1B), Causes severe eye damage (Eye Dam. 1).[1][2] Reacts violently with water.[1]

-

Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry, well-ventilated place. Moisture sensitive.[1]

-

Spill Cleanup: Do not use water.[1] Neutralize with sodium carbonate or lime.[1] Absorb with inert material (sand/vermiculite).[1][2]

References

-

Sigma-Aldrich. 5-Chloro-2-methylbenzenesulfonyl chloride Product Data. Available at: [1][2]

-

PubChem. 2-Chloro-5-methylbenzenesulfonyl chloride Compound Summary (CID 15155333). [Note: Isomeric data used for physical property correlation]. Available at: [1][2]

-

Mizhiritskii, M. et al. Nucleophilic Substitution at Tetracoordinate Sulfur... Acceleration by ortho-Alkyl Groups. MDPI Molecules, 2021.[1] Available at: [1]

-

Slawinski, J. et al. Synthesis and Biological Studies of N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives. MDPI, 2023.[1] Available at: [1]

-

ChemScene. 5-Fluoro-2-methylbenzenesulfonyl chloride MSDS [Used for comparative safety data of ortho-methyl analogs]. Available at:

Sources

- 1. 4-Methylbenzylsulfonyl chloride | 51419-59-1 [chemicalbook.com]

- 2. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

Technical Guide: Electrophilicity & Synthetic Utility of 5-Chloro-2-methylbenzenesulfonyl Chloride

This technical guide details the electrophilic profile, reactivity kinetics, and synthetic utility of 5-Chloro-2-methylbenzenesulfonyl chloride (CAS: 40925-56-6).

Executive Summary

5-Chloro-2-methylbenzenesulfonyl chloride is a bifunctionalized arenesulfonyl chloride widely utilized in medicinal chemistry for the synthesis of sulfonamide-based libraries. Its reactivity profile is defined by a unique steric-electronic conflict :

-

Electronic Activation: The meta-chlorine atom (

) exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the sulfur center. -

Steric Modulation: The ortho-methyl group imposes significant steric hindrance, kinetically dampening the rate of nucleophilic attack compared to unhindered analogs.

This guide provides a mechanistic analysis of its reactivity, validated synthetic protocols, and safety standards for researchers.

Structural Analysis & Electronic Effects

The "Push-Pull" Reactivity Model

The electrophilicity of the sulfonyl sulfur is governed by the Hammett equation, but modified by the ortho-effect.

| Substituent | Position | Electronic Effect | Steric Effect | Net Impact on Reactivity |

| Sulfonyl (-SO₂Cl) | C1 | Electrophilic Center | N/A | Site of Nucleophilic Attack ( |

| Methyl (-CH₃) | C2 (Ortho) | Weakly Donating (+I) | High ( | Retards attack via steric shielding. |

| Chlorine (-Cl) | C5 (Meta) | Strong Withdrawing (-I) | Negligible | Accelerates attack via inductive activation. |

Expert Insight: Unlike p-toluenesulfonyl chloride (TsCl), where the methyl group is remote, the ortho-methyl in this compound creates a "kinetic gate." While the sulfur atom is highly electron-deficient (due to the meta-Cl), the nucleophile must navigate the steric bulk of the adjacent methyl group. This results in a reagent that is thermodynamically potent but kinetically controlled , reducing the frequency of side reactions (e.g., hydrolysis) compared to highly activated analogs like nitrobenzenesulfonyl chlorides.

Visualizing the Structure-Activity Relationship (SAR)

Figure 1: SAR map illustrating the competing steric and electronic forces governing reactivity.

Reactivity Profile & Benchmarking

To select the appropriate reaction conditions, researchers must understand where this compound sits on the reactivity spectrum.

| Compound | Relative Reactivity | Mechanism Justification |

| 4-Nitrobenzenesulfonyl chloride | Very High | Strong -R/-I activation; no steric hindrance. |

| 5-Chloro-2-methylbenzenesulfonyl chloride | Moderate | Activation by Cl balanced by Ortho-Me shielding. |

| Benzenesulfonyl chloride | Baseline | Standard reference point. |

| p-Toluenesulfonyl chloride (TsCl) | Low | Weak deactivation (+I) from para-methyl. |

Hydrolysis Stability: Due to the ortho-methyl group, this compound exhibits enhanced hydrolytic stability compared to m-chlorobenzenesulfonyl chloride. This allows for easier handling in open-air conditions during weighing and transfer, although prolonged exposure to moisture should still be avoided.

Synthetic Protocol: Sulfonamide Formation

This protocol describes the coupling of 5-Chloro-2-methylbenzenesulfonyl chloride with a secondary amine. It is designed to be self-validating via TLC monitoring.

Reagents & Stoichiometry

-

Electrophile: 5-Chloro-2-methylbenzenesulfonyl chloride (1.1 equiv)

-

Nucleophile: Amine (1.0 equiv)

-

Base: Pyridine (3.0 equiv) or Triethylamine (2.0 equiv) with DMAP (0.1 equiv)

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Workflow

-

Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

). -

Base Addition: Add Pyridine (3.0 mmol). Note: Pyridine acts as both a base and an acyl transfer catalyst.

-

Electrophile Addition: Cool the solution to 0°C. Add 5-Chloro-2-methylbenzenesulfonyl chloride (1.1 mmol) portion-wise over 5 minutes.

-

Why 0°C? The ortho-methyl group slows the reaction, but the meta-chloro group makes the initial interaction energetic. Cooling prevents exotherms that could lead to disulfone side products.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation (TLC): Check consumption of the amine.

-

Mobile Phase: Hexane:Ethyl Acetate (3:1).

-

Visualization: UV (254 nm). The product will be less polar than the amine.

-

-

Workup:

-

Wash with 1M HCl (to remove pyridine).

-

Wash with Sat.

(to remove hydrolyzed sulfonyl acid). -

Dry over

, filter, and concentrate.

-

Experimental Workflow Diagram

Figure 2: Optimized synthetic workflow for sulfonamide coupling.[1]

Safety & Handling

-

Corrosivity: Like all sulfonyl chlorides, this compound hydrolyzes to produce HCl and the corresponding sulfonic acid. It causes severe skin burns and eye damage.[2]

-

Lachrymator: It may act as a lachrymator.[3] All operations must be performed in a fume hood.

-

Storage: Store at +2°C to +8°C under inert gas. Moisture sensitivity is moderate but significant over long-term storage.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 733–739. Link[2]

-

PubChem. (2025).[2][4] 5-Chloro-2-methylbenzenesulfonyl chloride (Compound Summary). National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methyl-5-chlorobenzenesulfonyl chloride. Link

Sources

Technical Guide: Solubility Profile & Handling of 5-Chloro-2-methylbenzenesulfonyl Chloride

[1][2]

Abstract This technical guide provides a comprehensive analysis of the solubility, physicochemical properties, and solvent-dependent reactivity of 5-Chloro-2-methylbenzenesulfonyl chloride (CAS 23095-77-4) .[1][2] Designed for process chemists and researchers, this document moves beyond static data to offer operational strategies for solvent selection in synthesis, purification, and formulation.[2] It addresses the critical balance between solubility and hydrolytic stability, offering validated protocols for handling this low-melting electrophile.[1][2][3][4]

Physicochemical Identity & Significance

5-Chloro-2-methylbenzenesulfonyl chloride is a specialized arylsulfonyl chloride widely used as a derivatizing agent and intermediate in the synthesis of bioactive sulfonamides and sulfonate esters.[1][2] Its structural combination of a lipophilic methyl group and an electron-withdrawing chlorine atom creates a unique solubility and reactivity profile compared to the more common p-toluenesulfonyl chloride (TsCl).[1][2]

Core Properties

| Property | Value | Operational Implication |

| CAS Number | 23095-77-4 | Unique identifier for sourcing/safety.[1][2] |

| Molecular Weight | 225.09 g/mol | Calculation of stoichiometry.[1][2] |

| Physical State | Low-Melting Solid / Liquid | Critical: MP is approx. 24°C .[1][2] It often presents as a supercooled liquid or semi-solid sludge, requiring gentle warming (30°C) to dispense accurately.[1][2] |

| Lipophilicity (LogP) | ~3.41 (Predicted) | Highly lipophilic; partitions strongly into organic phases.[1][2] |

| Density | ~1.5 g/cm³ | Denser than water and most organic solvents; forms the bottom layer in extractions.[2] |

Solubility Landscape

The solubility of 5-Chloro-2-methylbenzenesulfonyl chloride is dictated by its high lipophilicity and the electrophilic nature of the sulfonyl chloride motif.[1] Solvent selection must prioritize inertness over simple dissolution power due to the risk of solvolysis.[2]

Solvent Compatibility Matrix[2]

| Solvent Class | Solubility | Stability Risk | Recommendation |

| Chlorinated (DCM, CHCl₃) | Excellent | Low | Primary Choice. Ideal for reactions and extractions.[1][2][5] High solubility (>500 mg/mL) allows for concentrated process streams.[1][2] |

| Aromatic (Toluene, Benzene) | Excellent | Low | Secondary Choice. Good for high-temperature reactions.[1][2] Toluene is preferred over benzene for safety.[1][2] |

| Ethers (THF, MTBE) | Good | Low/Moderate | Good. THF is excellent but must be anhydrous.[2] MTBE is useful for workups but may not dissolve the reagent as freely as DCM.[2] |

| Polar Aprotic (Acetone, MeCN) | Good | Low | Specialized. Useful for homogeneous aqueous-organic mixtures (e.g., Schotten-Baumann conditions), but hydrolysis competes.[1][2] |

| Aliphatic (Hexane, Heptane) | Poor/Moderate | Low | Antisolvent. Useful for recrystallization/precipitation when mixed with Toluene or DCM.[2] |

| Protics (Water, Alcohols) | Variable | HIGH | Avoid for Storage. Reacts to form sulfonic acid (water) or sulfonate esters (alcohols).[1][2] |

The Hydrolysis Trap

While 5-Chloro-2-methylbenzenesulfonyl chloride is "insoluble" in water, it is not inert.[1][2] In the presence of water, especially at neutral or alkaline pH, it undergoes hydrolysis.[2]

-

Mechanism: Nucleophilic attack of H₂O at the sulfur atom.[2]

-

Kinetics: Slow in cold, acidic water (allowing for aqueous workups).[1][2] Rapid in warm, basic water.

-

Operational Tip: When washing reaction mixtures, use ice-cold dilute HCl or saturated NH₄Cl to suppress hydrolysis and maintain the reagent in the organic phase.[2]

Experimental Protocols

Protocol A: Solubility Determination (Visual Method)

Use this rapid screen to verify solvent suitability for a specific batch.[1][2]

-

Preparation: Weigh 100 mg of 5-Chloro-2-methylbenzenesulfonyl chloride into a 4 mL vial.

-

Note: If the reagent is semi-solid, warm the bulk container to 30°C to liquefy before pipetting/weighing.[2]

-

-

Addition: Add the target solvent in 100 µL increments at 20°C.

-

Observation: Vortex for 30 seconds after each addition.

-

Validation: If using alcohols (MeOH/EtOH), check for exotherm or pH change (acid generation), indicating reaction rather than dissolution.

Protocol B: Reaction Setup (Sulfonylation in DCM)

Standard operating procedure for coupling with an amine.[2]

-

Dissolution: Dissolve 1.0 equiv of 5-Chloro-2-methylbenzenesulfonyl chloride in Dichloromethane (DCM) (concentration 0.2 M).

-

Base Addition: Add 1.2–1.5 equiv of Triethylamine (or Pyridine) to the amine substrate in a separate DCM vial.

-

Coupling: Dropwise add the sulfonyl chloride solution to the amine solution at 0°C.

-

Why? Adding the electrophile slowly prevents runaway exotherms and minimizes side reactions.[2]

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The sulfonyl chloride spot (high R_f) should disappear.[1][2]

Visualization of Logic & Workflows[2]

Solvent Selection Decision Tree

This diagram guides the researcher through selecting the optimal solvent based on the intended process (Reaction vs. Purification).[2]

Caption: Decision matrix for solvent selection prioritizing chemical stability and phase behavior.

Hydrolytic Degradation Pathway

Understanding the stability risks in protic solvents.

Caption: Mechanism of hydrolysis. Note that basic conditions accelerate the degradation significantly.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23095-77-4. Retrieved from [Link][1][2]

- Google Patents.Process for preparing sulfonamides (US3965173A).

-

American Chemical Society. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

Sources

spectral data for 5-Chloro-2-methylbenzenesulfonyl chloride (NMR, IR, MS)

The following technical guide provides an in-depth spectral and structural analysis of 5-Chloro-2-methylbenzenesulfonyl chloride .

Primary CAS: 34981-38-9

Synonyms: 2-Methyl-5-chlorobenzenesulfonyl chloride; 4-Chlorotoluene-2-sulfonyl chloride

Molecular Formula: C

Executive Summary & Structural Context

5-Chloro-2-methylbenzenesulfonyl chloride is a critical electrophilic intermediate used in the synthesis of sulfonamides, sulfonate esters, and bioactive heterocycles. Structurally, it features a toluene core substituted with a sulfonyl chloride group at the ortho position (relative to methyl) and a chlorine atom at the meta position (relative to methyl, para to the sulfonyl group).

Note on Identification: Researchers often encounter conflicting CAS registries for substituted benzenesulfonyl chlorides. While the user-provided CAS (26278-83-1) is sometimes associated with benzothiazole derivatives in legacy databases, the commercially validated CAS for 5-Chloro-2-methylbenzenesulfonyl chloride is 34981-38-9 . This guide focuses on the chemical structure defined by the name.

Synthesis & Impurity Profile

The compound is typically synthesized via the chlorosulfonation of p-chlorotoluene. This method dictates the impurity profile, which often includes:

-

Residual p-chlorotoluene: (Starting material)

-

Isomeric impurities: 3-Chloro-6-methylbenzenesulfonyl chloride (minor isomer).

-

Hydrolysis product: 5-Chloro-2-methylbenzenesulfonic acid (formed upon exposure to moisture).

Figure 1: Synthesis pathway via chlorosulfonation of p-chlorotoluene, highlighting the regioselectivity driven by the ortho-para directing methyl group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

The

H NMR Data (400 MHz, CDCl )

| Proton Assignment | Shift ( | Multiplicity | Coupling ( | Structural Logic |

| Ar-H (C6) | 8.05 | Doublet (d) | Ortho to -SO | |

| Ar-H (C4) | 7.55 | dd | Meta to -SO | |

| Ar-H (C3) | 7.35 | Doublet (d) | Ortho to -CH | |

| Ar-CH | 2.72 | Singlet (s) | - | Deshielded by ortho -SO |

Note: Chemical shifts are estimated based on substituent additivity rules relative to benzene (

C NMR Data (100 MHz, CDCl )

The

-

Carbonyl/Sulfonyl ipso-C (C1): ~142 ppm (Deshielded by SO

Cl). -

Ar-C-Cl (C5): ~132 ppm.

-

Ar-C-Me (C2): ~136 ppm.

-

Aromatic CH (C6): ~129 ppm.

-

Aromatic CH (C4): ~134 ppm.

-

Aromatic CH (C3): ~133 ppm.

-

Methyl C: ~20 ppm.[2]

Infrared (IR) Spectroscopy[4]

The IR spectrum is dominated by the sulfonyl chloride functionality.[3] The absence of O-H stretching (broad, 3400 cm

| Frequency (cm | Vibration Mode | Diagnostic Value |

| 1375 – 1390 | Asymmetric sulfonyl stretch (Strong). | |

| 1170 – 1190 | Symmetric sulfonyl stretch (Strong). | |

| 1080 – 1100 | Ar-Cl Stretch | Characteristic of chlorobenzene derivatives. |

| 2920 – 2980 | C-H Stretch (Alkyl) | Weak bands from the methyl group. |

| 3050 – 3100 | C-H Stretch (Aromatic) | Weak bands above 3000 cm |

Mass Spectrometry (MS) Analysis[2][6]

The mass spectrum of 5-Chloro-2-methylbenzenesulfonyl chloride is distinct due to the presence of two chlorine atoms (one aryl, one sulfonyl) and one sulfur atom.

Isotopic Pattern

The molecular ion (M

-

M

(m/z 224): -

M+2 (m/z 226):

Cl + -

M+4 (m/z 228):

Cl +

Fragmentation Pathway

The fragmentation follows a standard sulfonyl chloride decay:

-

Loss of Cl: Cleavage of the weak S-Cl bond yields the sulfonyl cation [Ar-SO

] -

Loss of SO

: Extrusion of SO

Figure 2: Proposed EI-MS fragmentation pathway showing sequential loss of the sulfonyl chloride functionality.

Experimental Protocols

Sample Preparation for NMR

-

Solvent: Deuterated Chloroform (CDCl

) is the standard solvent. -

Pre-treatment: Ensure the NMR tube is oven-dried. Sulfonyl chlorides hydrolyze rapidly in the presence of trace water to form sulfonic acids, which causes peak broadening and shifting.

-

Scavenging: If hydrolysis is suspected (appearance of broad singlet >10 ppm), filter the solution through a small plug of anhydrous K

CO

Quality Control: Hydrolysis Check

To differentiate the chloride from the acid:

-

TLC Method: Run on silica gel (Hexane:EtOAc 8:2). The sulfonyl chloride moves near the solvent front; the sulfonic acid stays at the baseline.

-

Chemical Test: Dissolve 10 mg in acetone and add 1 drop of AgNO

(aq). A white precipitate (AgCl) indicates hydrolysis or free chloride ions.

References

-

National Institute of Standards and Technology (NIST). Mass Spectra of Sulfonyl Chlorides. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. Compound Summary: 5-Chloro-2-methylbenzenesulfonyl chloride (CAS 34981-38-9). National Library of Medicine. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent additivity rules).

Sources

An In-depth Technical Guide to the Core Intermediates in the Synthesis of 5-Chloro-2-methylbenzenesulfonyl Chloride

Introduction

5-Chloro-2-methylbenzenesulfonyl chloride is a pivotal chemical intermediate, indispensable in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its molecular structure, featuring a reactive sulfonyl chloride group, along with chlorine and methyl substituents on the benzene ring, allows for diverse chemical transformations, making it a valuable building block in organic synthesis. This technical guide provides an in-depth exploration of the key intermediates and synthetic pathways for the production of 5-chloro-2-methylbenzenesulfonyl chloride, designed for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. We will delve into two primary, industrially relevant synthetic routes: the direct chlorosulfonation of 4-chlorotoluene and the diazotization of 5-chloro-2-methylaniline.

Route 1: Direct Chlorosulfonation of 4-Chlorotoluene

This route represents a direct and atom-economical approach to the synthesis of 5-chloro-2-methylbenzenesulfonyl chloride, starting from the readily available 4-chlorotoluene. The core of this pathway lies in the electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the sulfonating and chlorinating agent.

Key Intermediates

The primary intermediate in this route is the 5-chloro-2-methylbenzenesulfonic acid , which is typically generated in situ and immediately converted to the final product.

Reaction Mechanism and Rationale

The chlorosulfonation of 4-chlorotoluene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2][3] The electrophile, chlorosulfuric acid (or sulfur trioxide generated from it), is attacked by the electron-rich aromatic ring of 4-chlorotoluene. The directing effects of the substituents on the benzene ring are crucial in determining the regioselectivity of the reaction.

The methyl group (-CH₃) is an activating, ortho, para-directing group, while the chlorine atom (-Cl) is a deactivating, yet also ortho, para-directing group. In the case of 4-chlorotoluene, the incoming electrophile will be directed to the positions ortho and para to the methyl group and ortho to the chlorine atom. This leads to the formation of two main isomers: the desired 5-chloro-2-methylbenzenesulfonyl chloride and the isomeric 2-chloro-4-methylbenzenesulfonyl chloride. The steric hindrance from the methyl group at the ortho position can influence the ratio of the products, often favoring the para-sulfonated product relative to the methyl group.[4]

Experimental Protocol: Chlorosulfonation of 4-Chlorotoluene

Caution: Chlorosulfonic acid is a highly corrosive and reactive substance. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), place 4-chlorotoluene.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid from the dropping funnel to the stirred 4-chlorotoluene, ensuring the temperature does not exceed 10 °C. The molar ratio of chlorosulfonic acid to 4-chlorotoluene is typically in the range of 3:1 to 5:1.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (typically several hours) to ensure complete conversion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, being insoluble in the acidic aqueous layer, will precipitate out as a solid.

-

Isolation and Purification: Collect the solid product by filtration and wash it with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure 5-chloro-2-methylbenzenesulfonyl chloride.[5] The isomeric purity can be assessed by techniques like GC-MS or NMR.

Data Summary: Chlorosulfonation of 4-Chlorotoluene

| Parameter | Value/Range | Rationale/Reference |

| Starting Material | 4-Chlorotoluene | Commercially available and cost-effective. |

| Reagent | Chlorosulfonic Acid | Acts as both the sulfonating and chlorinating agent. |

| Molar Ratio (Reagent:Substrate) | 3:1 - 5:1 | Excess reagent drives the reaction to completion. |

| Reaction Temperature | 0-10 °C (addition), RT or elevated (reaction) | Controls the reaction rate and minimizes side reactions.[6] |

| Reaction Time | 2-8 hours | Ensures high conversion of the starting material. |

| Typical Yield | Variable, dependent on conditions and isomer separation | Isomer ratio is a key factor. |

Workflow Diagram: Direct Chlorosulfonation

Caption: Workflow for the synthesis of 5-chloro-2-methylbenzenesulfonyl chloride via direct chlorosulfonation.

Route 2: Diazotization of 5-Chloro-2-methylaniline

This synthetic route offers a high degree of regiochemical control, starting from 5-chloro-2-methylaniline. The key transformation is the conversion of the amino group into a diazonium salt, which is then substituted by a chlorosulfonyl group in a Sandmeyer-type reaction.

Key Intermediates

-

4-Chloro-2-nitrotoluene: The precursor for the synthesis of 5-chloro-2-methylaniline.

-

5-Chloro-2-methylaniline: The direct starting material for the diazotization reaction.

-

5-Chloro-2-methylbenzenediazonium salt: The highly reactive intermediate that undergoes the Sandmeyer reaction.

Synthesis of Key Intermediate: 5-Chloro-2-methylaniline

The synthesis of 5-chloro-2-methylaniline is typically achieved through the reduction of 4-chloro-2-nitrotoluene.[7][8]

Experimental Protocol: Reduction of 4-Chloro-2-nitrotoluene

-

Reaction Setup: In a flask equipped for stirring and heating, 4-chloro-2-nitrotoluene is reacted with a reducing agent. Common methods include catalytic hydrogenation (e.g., using a nickel-aluminum alloy catalyst) or chemical reduction (e.g., using sodium polysulfide).[7][8]

-

Reaction Conditions (Sodium Polysulfide Method): A solution of sodium polysulfide is prepared in water. Ammonium chloride is added, and the mixture is heated. 4-chloro-2-nitrotoluene is then added dropwise, and the reaction is maintained at a specific temperature (e.g., 105 °C).[7]

-

Work-up and Purification: After the reaction is complete, the organic phase is separated, washed to neutrality, and then purified by distillation under reduced pressure to yield 5-chloro-2-methylaniline.[7]

Reaction Mechanism and Rationale: Diazotization and Sandmeyer Reaction

The conversion of 5-chloro-2-methylaniline to the sulfonyl chloride involves two key steps:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C).[9] This reaction forms the corresponding diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[9]

-

Sandmeyer-type Reaction: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (often acetic acid) in the presence of a copper(I) or copper(II) salt catalyst.[10][11] The diazonium group is replaced by the -SO₂Cl group, releasing nitrogen gas.

Experimental Protocol: Diazotization and Conversion to Sulfonyl Chloride

-

Diazotization:

-

Dissolve 5-chloro-2-methylaniline in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for a short period to ensure complete formation of the diazonium salt.

-

-

Chlorosulfonylation:

-

In a separate flask, prepare a saturated solution of sulfur dioxide in a solvent like glacial acetic acid.

-

Add a catalytic amount of copper(I) chloride or copper(II) chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. Control the temperature to prevent excessive foaming and decomposition.

-

After the addition is complete, the reaction mixture is typically stirred for some time at room temperature or slightly warmed to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice water to precipitate the crude sulfonyl chloride.

-

Collect the solid by filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization.

-

Data Summary: Diazotization Route

| Parameter | Value/Range | Rationale/Reference |

| Starting Material | 5-Chloro-2-methylaniline | Provides high regioselectivity.[12] |

| Diazotizing Agent | Sodium Nitrite / Hydrochloric Acid | Generates nitrous acid in situ.[9] |

| Diazotization Temperature | 0-5 °C | Prevents decomposition of the diazonium salt.[10] |

| Sulfonylating Agent | Sulfur Dioxide | Source of the -SO₂ group. |

| Catalyst | Copper(I) or Copper(II) Chloride | Facilitates the Sandmeyer-type reaction.[11] |

| Typical Yield | Good to excellent | Generally a high-yielding reaction.[11] |

Workflow Diagram: Diazotization Route

Caption: Workflow for the synthesis of 5-chloro-2-methylbenzenesulfonyl chloride via the diazotization route.

Conclusion

The synthesis of 5-chloro-2-methylbenzenesulfonyl chloride can be effectively achieved through two primary synthetic strategies, each with its own set of advantages and considerations. The direct chlorosulfonation of 4-chlorotoluene offers a more concise route, though it may present challenges in isomer separation. The diazotization of 5-chloro-2-methylaniline, while involving more synthetic steps, provides excellent regiochemical control, leading to a purer final product. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired product purity, and the scale of production. A thorough understanding of the key intermediates and the underlying reaction mechanisms is paramount for the successful and efficient synthesis of this important chemical building block.

References

- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google P

-

Synthesis of 5-Chloro-2-methylaniline - PrepChem.com. [Link]

-

How is Benzene Diazonium Chloride prepared through Diazotisation reaction? - CK-12. [Link]

-

5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem. [Link]

- CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google P

-

5-Chloro-2-Methylaniline CAS 95-79-4 for Organic Synthesis. [Link]

-

Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Baxendale Group. [Link]

- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google P

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - NIH. [Link]

- US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)

-

Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- KR20140064755A - A method for preparing 3-amino-6-chlorotoluene-4-sulfonic acid - Google P

-

Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. [Link]

-

1.31: Electrophilic Substitution - Chemistry LibreTexts. [Link]

-

Major product in chloro-sulfonation of toluene - Chemistry Stack Exchange. [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters - ACS Publications. [Link]

- US4012442A - Process for preparing M-chlorobenzene sulphonyl chloride - Google P

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. [Link]

-

Electrophilic aromatic substitution - Wikipedia. [Link]

-

p. 170 - Organic Syntheses Procedure. [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube. [Link]

-

Synthesis of p-chlorotoluene with zeolite catalyst - ResearchGate. [Link]

-

Solved 4. Electrophilic aromatic substitution | Chegg.com. [Link]

-

Sandmeyer OPRD Set 2009 | PDF | Chemical Reactions | Acid - Scribd. [Link]

-

Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids - MDPI. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. [Link]

- JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google P

-

An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [Link]

Sources

- 1. H32912.06 [thermofisher.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 7. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

- 8. guidechem.com [guidechem.com]

- 9. ck12.org [ck12.org]

- 10. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 5-Chloro-2-Methylaniline CAS 95-79-4 for Organic Synthesis - 5-Chloro-O-Toluidine and 5-Chloro-2-Methyl-Benzenamine [megawidechem.en.made-in-china.com]

Commercial Availability and Purity of 5-Chloro-2-methylbenzenesulfonyl chloride

The following technical guide details the commercial availability, purity standards, and quality control protocols for 5-Chloro-2-methylbenzenesulfonyl chloride (CAS: 34981-38-9).

Technical Guidance for Drug Development & Research Applications [1]

Executive Summary

5-Chloro-2-methylbenzenesulfonyl chloride (CAS: 34981-38-9) is a critical electrophilic intermediate used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1][2] Its reactivity, driven by the chlorosulfonyl moiety, makes it a potent building block but also renders it susceptible to rapid hydrolysis.[1]

Commercially, this compound is available as a low-melting solid or viscous liquid (Melting Point ~24–28°C), typically supplied in purities ranging from 95% to 98% .[1] For pharmaceutical applications (GLP/GMP), the control of specific impurities—namely the hydrolyzed sulfonic acid and regioisomers—is paramount.[1] This guide outlines the supply landscape, critical impurity profiles, and a self-validating Quality Control (QC) workflow.

Chemical Profile & Identity

| Property | Specification |

| CAS Number | 34981-38-9 |

| IUPAC Name | 5-Chloro-2-methylbenzenesulfonyl chloride |

| Synonyms | 5-Chloro-o-toluenesulfonyl chloride; 2-Methyl-5-chlorobenzenesulfonyl chloride |

| Molecular Formula | C₇H₆Cl₂O₂S |

| Molecular Weight | 225.09 g/mol |

| Appearance | White to off-white crystalline solid (often liquifies >24°C) |

| Reactivity | Highly moisture-sensitive; hydrolyzes to sulfonic acid and HCl |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Commercial Landscape & Supply Chain

Availability Tiers

The commercial supply of 5-Chloro-2-methylbenzenesulfonyl chloride is segmented by scale and purity.[1][2] Researchers must distinguish between "Technical Grade" (for bulk synthesis) and "Research Grade" (for SAR studies).[1]

-

Research Scale (1g – 100g): Readily available from catalog suppliers (e.g., Sigma-Aldrich, Thermo Fisher, ChemScene).[1] Typical lead time is 1–2 weeks.[1] Purity is often quoted as "≥97%".[1]

-

Bulk Scale (1kg – 100kg): Usually requires custom synthesis or bulk inquiry.[1] Major manufacturers in China and India produce this via chlorosulfonation of 4-chlorotoluene.[1]

-

Custom Synthesis: For GMP applications, custom synthesis is recommended to control the regioisomeric purity, which is often uncharacterized in catalog samples.[1]

Supply Chain Risks[1]

-

Hydrolytic Degradation: Due to its low melting point, shipping without temperature control can lead to partial melting and hydrolysis if seals are imperfect.[1]

-

Batch Variability: Technical grade batches may contain up to 5% of the 3-chloro isomer or sulfone by-products, which can interfere with downstream nucleophilic substitutions.[1]

Synthesis & Impurity Profiling

Understanding the synthesis route is essential for predicting and identifying impurities.[1] The standard industrial route involves the chlorosulfonation of 4-chlorotoluene .[1]

Mechanism & Causality

The methyl group directs ortho/para, but the para position is blocked by the chlorine atom.[1] The chlorine atom directs ortho/para as well.[1]

-

Directing Effects: The methyl group is a stronger activator than the chlorine atom (deactivator).[1] Therefore, substitution occurs primarily ortho to the methyl group .[1]

-

Major Impurity (Regioisomer): Minor substitution may occur ortho to the chlorine atom (position 3 relative to methyl), leading to 3-chloro-6-methylbenzenesulfonyl chloride .[1]

-

Side Reaction (Sulfone Formation): Friedel-Crafts sulfonylation can occur where the product reacts with another molecule of toluene, forming a diaryl sulfone.[1]

Synthesis Pathway Diagram

Caption: Synthesis of 5-Chloro-2-methylbenzenesulfonyl chloride via chlorosulfonation, highlighting critical impurity origins.

Purity & Quality Control Protocols

To ensure data integrity in drug development, a "Certificate of Analysis" from a supplier is insufficient.[1] The following Self-Validating QC Workflow must be implemented upon receipt of the material.

A. Visual & Physical Inspection[1]

-

Protocol: Inspect the container for liquid residue on the cap (sign of melting/hydrolysis).[1]

-

Pass Criteria: White crystalline solid.[1] If yellow liquid is present, purity is likely <90%.[1]

B. Quantitative Analysis (HPLC-UV)

Because sulfonyl chlorides are reactive, direct GC analysis can cause thermal degradation.[1] Reverse-Phase HPLC is the gold standard.

Methodology:

-

Derivatization (Optional but Recommended): React a small aliquot with excess diethylamine or methanol to form the stable sulfonamide or ester.[1] This prevents hydrolysis on the column.[1]

-

Direct Injection: If injecting directly, use a high-organic gradient and minimize residence time.[1]

Standard HPLC Protocol:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm.[1]

-